molecular formula C9H10FNO B1526118 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 515861-53-7

7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1526118
CAS No.: 515861-53-7
M. Wt: 167.18 g/mol
InChI Key: TUCOPQDVSOYYQZ-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a fluorinated heterocyclic compound that belongs to the benzoxazine family This compound features a benzene ring fused to an oxazine ring, with a fluorine atom at the 7-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-fluorobenzaldehyde with 2-aminoethanol in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

Scientific Research Applications

7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

  • Biology: It has potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound can be explored for its therapeutic potential in treating various diseases, such as inflammation and neurodegenerative disorders.

  • Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of inflammatory enzymes, such as NF-κB, thereby reducing inflammation.

Comparison with Similar Compounds

7-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be compared with other similar compounds, such as 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazin-3(4H)-one. These compounds share the benzoxazine core structure but differ in the substituents attached to the benzene ring. The presence of the fluorine atom in this compound imparts unique chemical and biological properties, making it distinct from its counterparts.

Properties

IUPAC Name

7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-5-11-8-3-2-7(10)4-9(8)12-6/h2-4,6,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCOPQDVSOYYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 2
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 3
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 4
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
7-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

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